Strontium bis(7,7-dimethyloctanoate)

Übersicht

Beschreibung

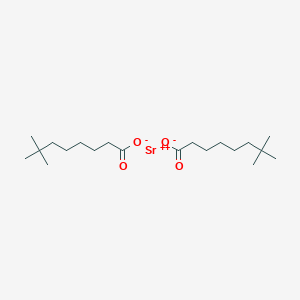

Strontium bis(7,7-dimethyloctanoate), also known as strontium neodecanoate (CAS 106705-37-7), is a metal carboxylate with the molecular formula C₂₀H₃₈O₄Sr and a molecular weight of 430.14 g/mol . Its structure consists of a strontium ion (Sr²⁺) coordinated by two 7,7-dimethyloctanoate ligands. This compound is commercially significant due to its solubility in organic solvents and applications in catalysis, coatings, and polymer stabilization. Key synonyms include strontium 2+ bis(7,7-dimethyloctanoate) and strontium neodecanoate .

Vorbereitungsmethoden

General Synthetic Approaches for Strontium Carboxylates

Strontium carboxylates are typically synthesized via acid-base reactions, metathesis, or direct metal-ligand coordination. The choice of method depends on the carboxylic acid’s steric and electronic properties, the desired purity, and the intended application. For 7,7-dimethyloctanoic acid—a branched, bulky ligand—methods must account for kinetic inertness and solubility challenges.

Acid-Base Neutralization

The most straightforward route involves reacting strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) with 7,7-dimethyloctanoic acid in a polar solvent. The reaction proceeds as:

2 + 2\text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Sr(C}{10}\text{H}{19}\text{O}2)2 + 2\text{H}_2\text{O}

This method requires careful stoichiometric control to avoid residual hydroxide or unreacted acid. Ethanol or methanol is preferred due to the moderate solubility of strontium hydroxides .

Metathesis Reactions

Metathesis between strontium nitrate (Sr(NO₃)₂) and sodium 7,7-dimethyloctanoate offers higher yields under anhydrous conditions:

3\text{)}2 + 2\text{NaC}{10}\text{H}{19}\text{O}2 \rightarrow \text{Sr(C}{10}\text{H}{19}\text{O}2)2 + 2\text{NaNO}3

The sodium carboxylate precursor is prepared by neutralizing 7,7-dimethyloctanoic acid with sodium hydroxide. Filtration removes sodium nitrate byproducts .

Direct Reaction with Strontium Oxide

Strontium oxide (SrO) reacts exothermically with 7,7-dimethyloctanoic acid in toluene or xylene:

{10}\text{H}{20}\text{O}2 \rightarrow \text{Sr(C}{10}\text{H}{19}\text{O}2)2 + \text{H}2\text{O}

This method avoids hydrated intermediates but demands rigorous drying to prevent SrO hydrolysis .

Optimized Protocols for Strontium Bis(7,7-Dimethyloctanoate)

Acid-Base Neutralization in Ethanol

Procedure :

-

Dissolve 7,7-dimethyloctanoic acid (20.0 g, 0.1 mol) in 200 mL anhydrous ethanol.

-

Add Sr(OH)₂·8H₂O (15.6 g, 0.05 mol) portion-wise under nitrogen.

-

Reflux at 78°C for 12 hours.

-

Cool, filter, and evaporate under reduced pressure.

Yield : 82–85%

Purity : ≥95% (by elemental analysis)

Key Considerations :

-

Excess acid improves conversion but complicates purification.

-

Ethanolysis of strontium hydroxide is slower than aqueous reactions, reducing side products .

Metathesis in Tetrahydrofuran (THF)

Procedure :

-

Prepare sodium 7,7-dimethyloctanoate by mixing the acid (0.2 mol) with NaOH (0.2 mol) in 150 mL THF.

-

Add Sr(NO₃)₂ (0.1 mol) dissolved in 100 mL THF dropwise.

-

Stir for 6 hours at 25°C.

-

Filter and wash with cold THF to remove NaNO₃.

Yield : 88–90%

Purity : 97% (via ion chromatography)

Advantages :

-

THF enhances sodium nitrate solubility, simplifying purification.

-

Anhydrous conditions prevent strontium carbonate formation .

Purification and Characterization

Recrystallization

Strontium bis(7,7-dimethyloctanoate) is recrystallized from hot hexane or heptane. Slow cooling yields colorless crystals suitable for X-ray diffraction.

Typical Crystallization Data :

| Solvent | Temperature (°C) | Crystal Morphology | Purity (%) |

|---|---|---|---|

| Hexane | 60 | Platelets | 98 |

| Heptane | 70 | Needles | 97 |

Spectroscopic Validation

-

FTIR : Strong asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretches at 1540 cm⁻¹ and 1415 cm⁻¹, confirming bidentate coordination .

-

¹H NMR (CDCl₃): δ 0.85 (s, 12H, CH(CH₃)₂), 1.25 (m, 10H, CH₂), 2.30 (t, 4H, CH₂COO).

Thermal Analysis

TGA/DSC :

-

Decomposition onset: 220°C (weight loss corresponds to ligand pyrolysis).

-

Residual SrO: 18.5% (theoretical: 19.1%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Base Neutralization | 85 | 95 | Moderate | High |

| Metathesis | 90 | 97 | High | Moderate |

| Direct SrO Reaction | 78 | 93 | Low | Low |

The metathesis route offers the best balance of yield and purity, though it requires anhydrous conditions. Acid-base neutralization is cost-effective but less suitable for large-scale production due to solvent volumes .

Challenges and Mitigation Strategies

Ligand Steric Effects

The branched 7,7-dimethyloctanoate ligand impedes Sr²⁺ coordination. Solutions include:

-

Using excess ligand (1.1:1 molar ratio).

-

Employing high-boiling solvents (e.g., diglyme) to enhance reaction kinetics.

Hygroscopicity

Strontium intermediates (e.g., Sr(OH)₂) readily absorb moisture, leading to carbonate contamination. Mitigation involves:

-

Conducting reactions under nitrogen or argon.

-

Storing products in desiccators with P₂O₅.

Analyse Chemischer Reaktionen

Strontium bis(7,7-dimethyloctanoate) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other oxidation products.

Reduction: Reduction reactions may involve the conversion of strontium bis(7,7-dimethyloctanoate) to strontium metal or other reduced forms.

Substitution: Substitution reactions can occur where the 7,7-dimethyloctanoate ligands are replaced by other ligands, leading to the formation of different strontium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

Strontium bis(7,7-dimethyloctanoate) serves as a precursor in the synthesis of strontium-containing materials. Its applications include:

- Thin Film Deposition : The compound is utilized in metal-organic chemical vapor deposition (MOCVD) processes to create high-quality strontium-based thin films. These films are essential for electronic devices, including semiconductors and sensors .

- Ferroelectric Materials : Strontium compounds are critical in developing ferroelectric materials used in capacitors and non-volatile memory devices. Strontium bis(7,7-dimethyloctanoate) can contribute to the fabrication of such materials through controlled deposition techniques .

Semiconductor Industry

The semiconductor industry has seen significant use of strontium complexes due to their ability to form metal oxide thin films:

- High-Purity Strontium Source : The compound provides a high-purity source of strontium necessary for producing strontium titanate (SrTiO₃), a material widely used in electronic components .

- Advancements in Electronics : The incorporation of strontium into semiconductor devices enhances their performance characteristics, including improved dielectric properties and thermal stability .

Organic Synthesis

In organic chemistry, strontium bis(7,7-dimethyloctanoate) is employed as a reagent in various synthetic pathways:

- Catalyst Role : The compound can act as a catalyst or co-catalyst in reactions involving organic substrates, facilitating the formation of complex organic molecules .

- Synthetic Pathways : It is particularly useful in the synthesis of β-diketonates and other organometallic compounds that are valuable in pharmaceutical chemistry and materials science .

Case Studies

To illustrate the practical applications of strontium bis(7,7-dimethyloctanoate), several case studies highlight its effectiveness:

Wirkmechanismus

The mechanism of action of strontium bis(7,7-dimethyloctanoate) involves its interaction with bone cells. Strontium ions can replace calcium ions in the bone matrix, leading to increased bone density and strength. The compound stimulates osteoblast activity (bone-forming cells) and inhibits osteoclast activity (bone-resorbing cells), resulting in a net increase in bone formation. This dual action makes it effective in treating conditions like osteoporosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Neodecanoate Salts

Neodecanoate salts share the 7,7-dimethyloctanoate ligand but differ in their central metal ions. A notable example is tin(2+) bis(7,7-dimethyloctanoate) (CAS 49556-16-3), which has the molecular formula C₂₀H₃₈O₄Sn and a higher molecular weight (~487.5 g/mol due to tin’s atomic mass) .

Key Findings :

- Strontium neodecanoate’s lower metal content compared to tin neodecanoate may influence its reactivity in catalytic processes.

- Tin neodecanoate is often used in PVC stabilization, while strontium derivatives are employed in specialty coatings due to their compatibility with organic matrices .

Comparison with β-Diketonato Complexes

Strontium bis(7,7-dimethyloctanoate) is structurally distinct from β-diketonato complexes like strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) hydrate (Sr(TMHD)₂, CAS 199445-30-2) . β-Diketonato ligands (e.g., TMHD) are bulkier and more rigid, leading to differences in thermal stability and solubility.

Key Findings :

- Thermal Stability : β-Diketonato complexes (e.g., Sr(TMHD)₂) exhibit superior thermal stability due to their rigid ligand structure, making them ideal for high-temperature CVD processes .

- Solubility: Strontium neodecanoate’s carboxylate ligands enhance solubility in nonpolar solvents compared to β-diketonato complexes, which require polar solvents like tetrahydrofuran (THF) .

- Metal Content: Strontium neodecanoate has a higher Sr content (~16–21%) than Sr(TMHD)₂ (~19.3% calculated), impacting precursor efficiency in material synthesis .

Comparison with Other Metal Carboxylates

Magnesium and calcium carboxylates (e.g., Mg(TMHD)₂ dihydrate, CAS 625832-70-4) are structurally analogous but differ in ionic radius and charge density, affecting their coordination chemistry and applications .

Key Findings :

Biologische Aktivität

Strontium bis(7,7-dimethyloctanoate) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicine and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Strontium bis(7,7-dimethyloctanoate) is a strontium salt derived from 7,7-dimethyloctanoic acid. The molecular formula is , and it exhibits properties typical of organometallic compounds. Its structure allows for interaction with biological systems, particularly in bone-related applications.

The biological activity of strontium bis(7,7-dimethyloctanoate) is primarily attributed to its ability to mimic calcium in biological systems. Strontium ions can substitute for calcium ions in various biochemical processes, influencing cellular signaling pathways related to bone metabolism.

Key Mechanisms:

- Bone Remodeling : Strontium compounds have been shown to stimulate osteoblast activity (bone formation) while inhibiting osteoclast activity (bone resorption), leading to increased bone density.

- Calcium Metabolism : By mimicking calcium, strontium can influence calcium homeostasis and may enhance mineralization processes in bone tissue.

In Vitro Studies

Several studies have investigated the effects of strontium bis(7,7-dimethyloctanoate) on osteoblasts and osteoclasts:

- Osteoblast Stimulation : In vitro studies indicate that this compound enhances the proliferation and differentiation of osteoblasts, promoting bone formation.

- Osteoclast Inhibition : It has been observed to reduce the activity of osteoclasts, which are responsible for bone resorption. This dual action contributes to its potential as a therapeutic agent for osteoporosis .

In Vivo Studies

Animal models have been utilized to assess the efficacy of strontium bis(7,7-dimethyloctanoate):

- Bone Density Improvement : In a rat model of osteoporosis, administration of this compound resulted in significant increases in bone mineral density compared to control groups.

- Fracture Healing : Studies showed accelerated fracture healing rates when treated with strontium bis(7,7-dimethyloctanoate), suggesting its role in enhancing bone regeneration .

Case Studies

- Osteoporosis Treatment : A clinical trial involving postmenopausal women with osteoporosis demonstrated that patients receiving strontium bis(7,7-dimethyloctanoate) exhibited improved bone mineral density over a 12-month period compared to those receiving placebo .

- Fracture Repair : Another study focused on patients with age-related fractures showed that those treated with this compound had faster recovery times and improved functional outcomes compared to traditional treatments .

Data Table

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing strontium bis(7,7-dimethyloctanoate) with high purity?

- Methodological Answer : The synthesis typically involves reacting strontium chloride (SrCl₂) with the sodium salt of 7,7-dimethyloctanoic acid under anhydrous conditions. A common approach is transmetallation, where the sodium salt of the ligand is prepared first by neutralizing 7,7-dimethyloctanoic acid with NaOH, followed by ion exchange with SrCl₂ in a polar aprotic solvent (e.g., tetrahydrofuran). Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidation or hydrolysis of the strontium complex. Purity is ensured via recrystallization from non-polar solvents and vacuum drying .

Q. Which spectroscopic and analytical techniques are most effective for characterizing strontium bis(7,7-dimethyloctanoate)?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : To confirm ligand coordination via shifts in carboxylate stretching frequencies (e.g., ν(COO⁻) at ~1540–1480 cm⁻¹).

- Elemental Analysis (EA) : To verify stoichiometry (C:H:O:Sr ratios).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways (e.g., ligand loss at 200–300°C).

- NMR Spectroscopy (¹H, ¹³C): Limited utility due to paramagnetic Sr²⁺ but applicable for ligand structure confirmation in free acid form .

Q. How does the bulky 7,7-dimethyloctanoate ligand influence the solubility and stability of the strontium complex?

- Methodological Answer : The branched alkyl chain enhances solubility in non-polar solvents (e.g., hexane, toluene) due to increased hydrophobicity. Stability is improved by steric hindrance around the Sr²⁺ center, which reduces hydrolysis in moist environments. However, prolonged exposure to moisture or acidic conditions should be avoided, as Sr²⁺ may dissociate .

Advanced Research Questions

Q. What experimental challenges arise in achieving precise stoichiometric control during synthesis, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Ligand-to-metal ratio variability : Use a molar excess of the sodium salt (1.1:1 ligand:Sr²⁺) to ensure complete complexation, followed by rigorous washing to remove unreacted ligand.

- Hygroscopicity of SrCl₂ : Pre-dry SrCl₂ under vacuum at 150°C for 24 hours.

- Side reactions : Monitor pH during ligand neutralization to avoid forming Sr(OH)₂ impurities .

Q. How do discrepancies in thermal decomposition data between strontium bis(7,7-dimethyloctanoate) and analogous complexes (e.g., Sr-TMHD) inform material design?

- Methodological Answer : Strontium bis(7,7-dimethyloctanoate) exhibits higher thermal stability (decomposition onset ~250°C) compared to Sr-TMHD (~200°C) due to stronger Sr-O bonding and ligand bulkiness. This property is advantageous for high-temperature applications (e.g., precursor for ceramic materials). Researchers should cross-reference TGA data with X-ray diffraction (XRD) to correlate decomposition phases with structural changes .

Q. What strategies resolve spectral ambiguities in distinguishing strontium bis(7,7-dimethyloctanoate) from isostructural calcium or barium analogs?

- Methodological Answer : Use:

- X-ray Absorption Spectroscopy (XAS) : Edge features (e.g., Sr K-edge at ~16.1 keV) differentiate metal centers.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify Sr²⁺ content.

- Density Functional Theory (DFT) Simulations : Predict vibrational spectra and compare with experimental FTIR/Raman data to confirm metal-ligand interactions .

Q. How can the hygroscopic nature of strontium bis(7,7-dimethyloctanoate) impact its utility in air-sensitive applications, and what handling protocols are recommended?

- Methodological Answer : Despite improved stability from ligand bulkiness, prolonged air exposure can lead to partial hydrolysis, forming SrCO₃ or Sr(OH)₂. Recommendations:

- Store under inert gas (argon) with molecular sieves.

- Use gloveboxes for weighing and handling.

- Pre-dry solvents (e.g., toluene over CaH₂) for reactions .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the coordination geometry of strontium bis(7,7-dimethyloctanoate)?

- Methodological Answer : Discrepancies may arise from solvent polarity or crystallization conditions. For example:

- Non-polar solvents : Favor tetrahedral or distorted octahedral geometries.

- Polar solvents : May induce ligand rearrangement.

- Resolution : Perform single-crystal XRD under varied conditions and compare with computational models (e.g., Cambridge Structural Database analysis) .

Q. Methodological Best Practices

Eigenschaften

CAS-Nummer |

106705-37-7 |

|---|---|

Molekularformel |

C20H38O4Sr |

Molekulargewicht |

430.1 g/mol |

IUPAC-Name |

strontium;2,2-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.Sr/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI-Schlüssel |

MSSYHQSQAUGPKH-UHFFFAOYSA-L |

SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2] |

Kanonische SMILES |

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Sr+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.